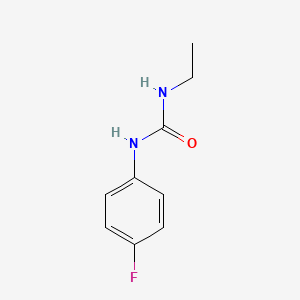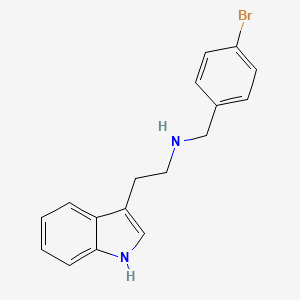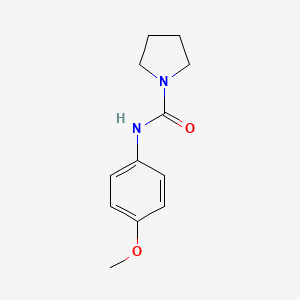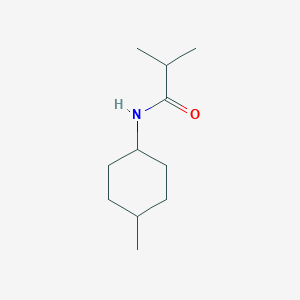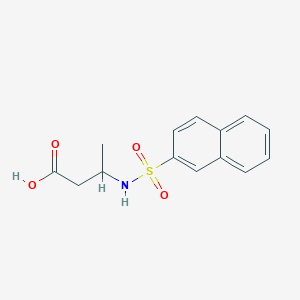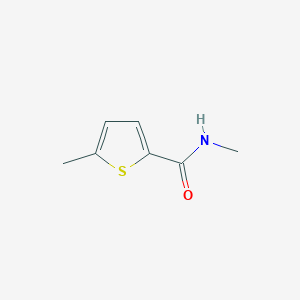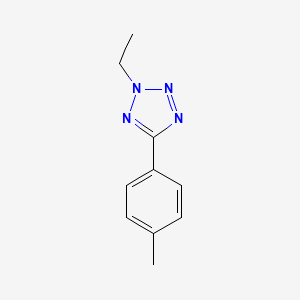
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone, also known as PEPA, is a compound that has been extensively studied in the field of neuroscience. It is a positive allosteric modulator of AMPA receptors, which are important for synaptic plasticity and learning and memory processes.
作用機序
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone acts as a positive allosteric modulator of AMPA receptors, meaning that it enhances the activity of these receptors in response to glutamate, the primary neurotransmitter involved in excitatory signaling in the brain. Specifically, 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone binds to a site on the AMPA receptor that is distinct from the glutamate binding site, causing a conformational change that increases the affinity of the receptor for glutamate and enhances its activity.
Biochemical and Physiological Effects:
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone has been shown to enhance synaptic plasticity and improve learning and memory processes in animal models. It has also been shown to have neuroprotective effects in models of neurological disorders, including Alzheimer's disease and traumatic brain injury. However, the effects of 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone on human subjects have not been extensively studied, and further research is needed to determine its safety and efficacy in humans.
実験室実験の利点と制限
One advantage of using 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone in lab experiments is its specificity for AMPA receptors, which allows researchers to selectively modulate the activity of these receptors without affecting other neurotransmitter systems. However, a limitation of using 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone is its potential for off-target effects, as it may bind to other sites on the AMPA receptor or interact with other neurotransmitter systems. Additionally, the effects of 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone may vary depending on the specific subtype of AMPA receptor being modulated, which could complicate interpretation of results.
将来の方向性
Future research on 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone could focus on a variety of areas, including:
1. Development of more selective and potent positive allosteric modulators of AMPA receptors, which could have therapeutic potential for a variety of neurological disorders.
2. Investigation of the effects of 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone on human subjects, including its safety and efficacy as a cognitive enhancer.
3. Examination of the effects of 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone on different subtypes of AMPA receptors, which could shed light on the role of these receptors in different neurological disorders.
4. Development of new animal models of neurological disorders that incorporate the use of 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone, which could provide new insights into the underlying mechanisms of these disorders and potential therapeutic targets.
In conclusion, 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone is a compound that has been extensively studied in the field of neuroscience due to its ability to modulate AMPA receptors. While it has shown promise as a cognitive enhancer and neuroprotective agent, further research is needed to determine its safety and efficacy in humans and to explore its potential for therapeutic applications in a variety of neurological disorders.
合成法
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone can be synthesized using a variety of methods, including the reaction of piperazine with 3-bromopentane and subsequent treatment with ethyl chloroformate. Another method involves the reaction of piperazine with 3-chloropentane and subsequent treatment with ethyl chloroformate. Both methods have been used successfully to produce 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone with high purity and yield.
科学的研究の応用
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone has been extensively studied in the field of neuroscience due to its ability to modulate AMPA receptors. AMPA receptors are important for synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to changes in activity. Synaptic plasticity is a key component of learning and memory processes, and dysfunction of AMPA receptors has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
1-(4-pentan-3-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-11(5-2)13-8-6-12(7-9-13)10(3)14/h11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVXWHIVXJDSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)
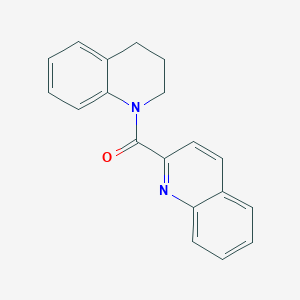

![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)


